molecular formula C24H29NO4S B281393 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

カタログ番号 B281393
分子量: 427.6 g/mol
InChIキー: JJMQQBVJXJKAJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, also known as TAK-285, is a small molecule inhibitor of human epidermal growth factor receptor 2 (HER2) kinase. HER2 is a transmembrane receptor tyrosine kinase that plays a crucial role in the development and progression of various types of cancer, including breast, ovarian, and gastric cancer. HER2 overexpression and activation are associated with increased tumor cell proliferation, survival, and metastasis. Therefore, HER2 has emerged as an attractive therapeutic target for cancer treatment.

作用機序

4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide binds to the ATP-binding site of the HER2 kinase domain, preventing the transfer of phosphate groups to downstream signaling molecules, such as AKT and ERK. This results in the inhibition of cell proliferation and survival, as well as the induction of apoptosis in HER2-overexpressing cancer cells.
Biochemical and Physiological Effects
4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to inhibit HER2 kinase activity with an IC50 value of around 17 nM, which is much lower than that of other HER2 inhibitors, such as lapatinib and neratinib. 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide also exhibits high selectivity for HER2 over other HER family members, such as EGFR and HER3.

実験室実験の利点と制限

4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several advantages as a research tool, including its high potency and selectivity for HER2, its manageable safety profile, and its availability as a commercial product. However, 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide also has some limitations, such as its relatively low solubility in aqueous solutions, its potential off-target effects, and its limited efficacy in some HER2-positive cancer cell lines.

将来の方向性

There are several future directions for the development and application of 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. First, further studies are needed to elucidate the molecular mechanisms of 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide resistance and to identify biomarkers that can predict the response to 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide treatment. Second, combination therapy strategies using 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide and other targeted agents or immune checkpoint inhibitors should be explored to enhance the anti-tumor efficacy and overcome resistance. Third, the potential of 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide for the treatment of other HER2-positive cancers, such as gastric and ovarian cancer, should be investigated. Fourth, the development of more potent and selective HER2 inhibitors based on the 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide scaffold should be pursued to overcome the limitations of current HER2-targeted therapies.
In conclusion, 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a promising small molecule inhibitor of HER2 kinase with significant anti-tumor activity in preclinical and clinical settings. Further research is needed to fully understand its mechanism of action, optimize its therapeutic efficacy, and expand its clinical applications.

合成法

The synthesis of 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves several steps, including the preparation of the dibenzo[b,d]furan intermediate, the sulfonamide formation, and the tert-pentyl group introduction. The detailed synthetic route and reaction conditions have been reported in the literature. The overall yield of 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is around 10-15%, and the purity is >99%.

科学的研究の応用

4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapeutic agent. In vitro studies have shown that 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide selectively inhibits HER2 kinase activity and downstream signaling pathways, leading to the inhibition of tumor cell growth and survival. In vivo studies using xenograft mouse models have also demonstrated the anti-tumor efficacy of 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, either as a single agent or in combination with other chemotherapeutic agents.
Clinical trials have been conducted to evaluate the safety and efficacy of 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in patients with HER2-positive advanced or metastatic breast cancer. Results from phase I and II trials have shown that 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a manageable safety profile and significant anti-tumor activity, with an overall response rate of around 30%.

特性

分子式

C24H29NO4S

分子量

427.6 g/mol

IUPAC名

4-methoxy-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide

InChI

InChI=1S/C24H29NO4S/c1-5-24(2,3)16-6-12-22-20(14-16)21-15-17(7-13-23(21)29-22)25-30(26,27)19-10-8-18(28-4)9-11-19/h7-11,13,15-16,25H,5-6,12,14H2,1-4H3

InChIキー

JJMQQBVJXJKAJY-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)OC

正規SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。